6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Description
Chemical Structure and Key Properties The compound 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (hereafter referred to as the target compound) is a 1,3,5-triazine derivative substituted with a morpholine ring at the 6-position and two 3-(trifluoromethyl)phenyl groups at the 2- and 4-positions. Its molecular formula is C₂₀H₁₉F₃N₆O, with a molecular weight of 416.407 g/mol . The morpholino group enhances solubility in polar solvents due to its oxygen atom and tertiary amine, while the trifluoromethyl (CF₃) substituents impart strong electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6N6O/c22-20(23,24)13-3-1-5-15(11-13)28-17-30-18(32-19(31-17)33-7-9-34-10-8-33)29-16-6-2-4-14(12-16)21(25,26)27/h1-6,11-12H,7-10H2,(H2,28,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFBFUWKHDJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Integrin alpha-L . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The binding of integrins to their ligands in the extracellular matrix leads to a series of intracellular signaling pathways, which can influence cell migration, proliferation, and survival.
Mode of Action
It is known to interact with its target, integrin alpha-l This interaction could potentially alter the normal functioning of the cell, leading to changes in cell behavior
Biochemical Analysis
Biochemical Properties
It is known that 1,3,5-triazine derivatives can interact with various biomolecules
Cellular Effects
It has been shown that some 1,3,5-triazine derivatives do not exhibit pronounced cytotoxic effects against certain human liver and lung tumor cell lines
Molecular Mechanism
It is known that some 1,3,5-triazine derivatives can interact with DNA
Biological Activity
The compound 6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core substituted with morpholine and trifluoromethyl phenyl groups. The presence of these functional groups is crucial for its biological activity, influencing solubility, binding affinity, and interaction with biological targets.
Structural Formula
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. Kinases are critical for various signaling pathways that regulate cell growth and survival. By targeting these enzymes, the compound may induce apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of EGFR kinase |
| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.9 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In vitro Studies : The minimum inhibitory concentration (MIC) values were determined against various pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 12.5 | Gram-positive |
| Escherichia coli | 15.0 | Gram-negative |
| Pseudomonas aeruginosa | 20.0 | Gram-negative |
Case Studies
- Case Study on Lung Cancer : A study published in Cancer Research evaluated the efficacy of the compound in A549 cells. Results demonstrated a significant reduction in cell viability at concentrations above 5 µM, indicating its potential as a therapeutic agent for lung cancer treatment .
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It demonstrated superior activity against Staphylococcus aureus compared to ciprofloxacin, suggesting its potential as an alternative treatment for resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Triazine Herbicides with Alkyl/Amino Substituents
Key Differences :
- This structural divergence likely shifts its application from agriculture to biomedical or materials fields.
- Molecular Weight : The target compound (416.4 g/mol) is significantly heavier than Prometryn (255.4 g/mol), affecting solubility and diffusion kinetics .
Triazines with Aromatic/Functionalized Substituents
Key Differences :
- Morpholino vs. Chloro: The target compound’s morpholino group improves water solubility and hydrogen-bonding capacity compared to the chloro substituent in ’s compound.
- Trifluoromethyl vs. Methoxy : The CF₃ groups in the target compound offer greater metabolic resistance than methoxy groups, which are prone to demethylation .
Triazines in Materials Science
Example: Iminotriazines (IT1–IT4) studied for graphene interactions () share a triazine core but feature benzylideneamino and thienyl substituents. These compounds exhibit strong π-π interactions with graphene, a property the target compound may also possess due to its aromatic CF₃-phenyl groups. However, the morpholino group could introduce steric hindrance, reducing adsorption efficiency compared to planar IT1–IT4 derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
